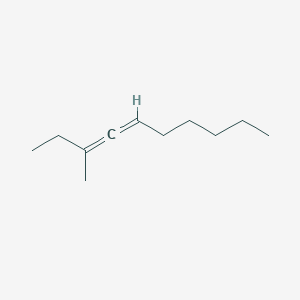
3-Methyldeca-3,4-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyldeca-3,4-diene is an organic compound characterized by the presence of two double bonds in its carbon chain. This compound belongs to the class of dienes, which are hydrocarbons containing two double bonds. The specific structure of this compound includes a methyl group attached to the third carbon of a deca-3,4-diene chain, making it a unique and interesting molecule for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyldeca-3,4-diene can be achieved through several methods. One common approach involves the dehydrohalogenation of appropriate dihalides. For instance, starting with 3-methyl-1,2-dibromodecane, a strong base such as potassium tert-butoxide can be used to eliminate hydrogen bromide, resulting in the formation of the diene.
Industrial Production Methods: Industrial production of this compound may involve catalytic dehydrogenation of alkanes or alkenes. Catalysts such as palladium or platinum on carbon are often employed under high-temperature conditions to facilitate the dehydrogenation process, yielding the desired diene.
化学反応の分析
Types of Reactions: 3-Methyldeca-3,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or diols.
Reduction: Hydrogenation of this compound in the presence of a catalyst such as palladium on carbon can convert the double bonds into single bonds, yielding the corresponding alkane.
Substitution: The diene can participate in electrophilic addition reactions, where halogens or hydrogen halides add across the double bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) under mild conditions.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Alkanes.
Substitution: Halogenated alkanes.
科学的研究の応用
3-Methyldeca-3,4-diene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of dienes in various chemical reactions, including Diels-Alder reactions.
Biology: The compound can be used to investigate the biological activity of dienes and their derivatives.
Medicine: Research into the potential therapeutic applications of diene derivatives, such as anti-inflammatory or anticancer agents, often involves compounds like this compound.
Industry: The compound is used in the synthesis of polymers and other materials, where its unique structure contributes to the properties of the final product.
作用機序
The mechanism of action of 3-Methyldeca-3,4-diene in chemical reactions typically involves the interaction of its double bonds with various reagents. For example, in electrophilic addition reactions, the electron-rich double bonds attract electrophiles, leading to the formation of carbocation intermediates. These intermediates then react with nucleophiles to form the final products. The molecular targets and pathways involved depend on the specific reaction and reagents used.
類似化合物との比較
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene (2-Methyl-1,3-butadiene): A naturally occurring diene with a similar structure but different substitution pattern.
1,4-Pentadiene: Another diene with two double bonds separated by a single bond but with a different carbon chain length.
Uniqueness of 3-Methyldeca-3,4-diene: this compound is unique due to its specific substitution pattern and carbon chain length. The presence of a methyl group on the third carbon and the positioning of the double bonds confer distinct reactivity and properties compared to other dienes. This uniqueness makes it valuable for studying specific chemical reactions and for applications in various fields.
特性
CAS番号 |
114050-64-5 |
|---|---|
分子式 |
C11H20 |
分子量 |
152.28 g/mol |
InChI |
InChI=1S/C11H20/c1-4-6-7-8-9-10-11(3)5-2/h9H,4-8H2,1-3H3 |
InChIキー |
PVAQKOQHQHDKOK-UHFFFAOYSA-N |
正規SMILES |
CCCCCC=C=C(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



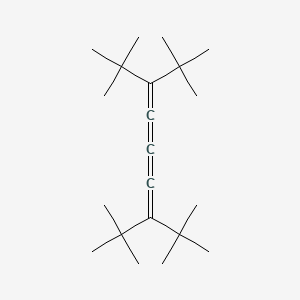
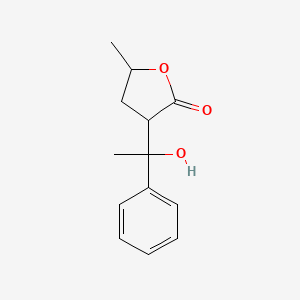
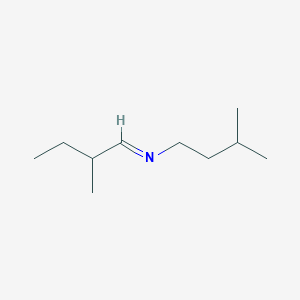


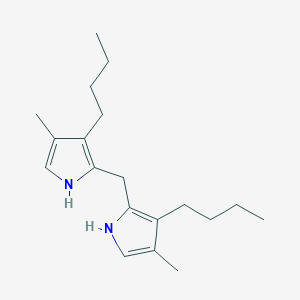
![7-[Di(prop-2-en-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14293593.png)

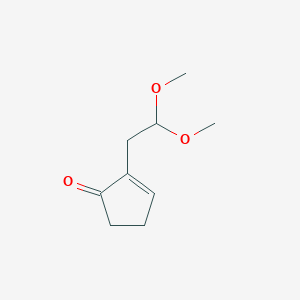
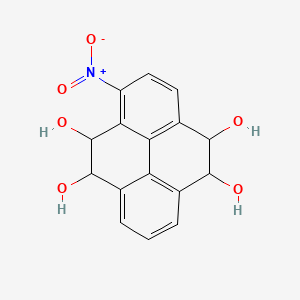
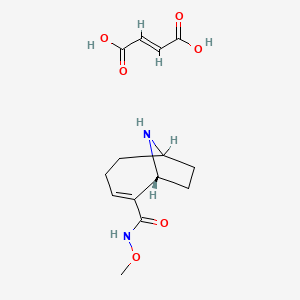
![Methyl 3,3,3-trifluoro-2-[(methanesulfonyl)imino]propanoate](/img/structure/B14293618.png)

